molecular formula C20H20IN3O2 B5164192 1-(4-iodophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(4-iodophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5164192
M. Wt: 461.3 g/mol
InChI Key: YPCPABKZDPONKG-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly known as IPP, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at the dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. IPP has also been shown to inhibit the reuptake of dopamine and serotonin, which may further contribute to its effects on these neurotransmitter systems.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release and receptor activity. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. IPP has also been shown to inhibit the reuptake of dopamine and serotonin, which may further contribute to its effects on these neurotransmitter systems. Additionally, IPP has been shown to have effects on the activity of other neurotransmitter systems, such as the noradrenaline and acetylcholine systems.

Advantages and Limitations for Lab Experiments

IPP has several advantages for laboratory experiments, including its high purity and yield, as well as its potential applications in neuroscience research. However, there are also limitations to the use of IPP in laboratory experiments. For example, this compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results. Additionally, the synthesis of IPP can be complex and time-consuming, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on IPP, including further studies on its mechanism of action and effects on neurotransmitter systems. Additionally, researchers may investigate the potential applications of IPP in the treatment of addiction, depression, and other psychiatric disorders. Further studies may also investigate the potential use of IPP in combination with other compounds or therapies. Finally, researchers may explore alternative synthesis methods for IPP that are more efficient or cost-effective than current methods.
In conclusion, IPP is a novel chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of IPP and to optimize its use in laboratory experiments.

Synthesis Methods

IPP can be synthesized through a variety of methods, including the reaction of 4-iodoaniline with 4-phenylpiperazine followed by cyclization with succinic anhydride. Other methods include the reaction of 4-iodoaniline with 4-phenylpiperazine followed by cyclization with maleic anhydride or phthalic anhydride. The synthesis of IPP has been studied extensively, and researchers have optimized the reaction conditions to yield high purity and yield of the compound.

Scientific Research Applications

IPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in a variety of neurological processes such as reward, motivation, and mood regulation. IPP has also been shown to have potential applications in the treatment of addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

1-(4-iodophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCPABKZDPONKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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